molecular formula C10H12ClNO4S B2389361 5-(Dimethylcarbamoyl)-2-methoxybenzene-1-sulfonyl chloride CAS No. 1291490-89-5

5-(Dimethylcarbamoyl)-2-methoxybenzene-1-sulfonyl chloride

Cat. No.: B2389361
CAS No.: 1291490-89-5
M. Wt: 277.72
InChI Key: KWUMUCCVUNDXQJ-UHFFFAOYSA-N
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Description

5-(Dimethylcarbamoyl)-2-methoxybenzenesulfonyl chloride is a complex organic compound. It is related to dimethylcarbamoyl chloride, which is used as an intermediate in the production of pharmaceuticals, pesticides, and dyes . Dimethylcarbamoyl chloride is a reagent for transferring a dimethylcarbamoyl group to alcoholic or phenolic hydroxyl groups forming dimethyl carbamates, usually having pharmacological or pesticidal activities .


Synthesis Analysis

The synthesis of dimethylcarbamoyl chloride involves the reaction of phosgene and dimethylamine . It can be produced in high yields (90%) at 275 °C by reacting phosgene with gaseous dimethylamine in a flow reactor . To suppress the formation of ureas, excess phosgene is used (in a 3:1 ratio) . The reaction can also be carried out at the laboratory scale with diphosgene or triphosgene and an aqueous dimethylamine solution in the two-phase system of benzene – xylene and water in a stirred reactor with sodium hydroxide as an acid scavenger .


Molecular Structure Analysis

The molecular formula for dimethylcarbamoyl chloride is C3H6ClNO . It is a clear liquid at room temperature . The molecular weight is 107.54 .


Chemical Reactions Analysis

Dimethylcarbamoyl chloride is a reagent for transferring a dimethylcarbamoyl group to alcoholic or phenolic hydroxyl groups forming dimethyl carbamates . It can also be formed in small amounts (up to 20 ppm) from dimethylformamide (DMF) in the Vilsmeier–Haack reaction or when DMF is used as a catalyst in the reaction of carboxylic acids with thionyl chloride to the corresponding acyl chloride .


Physical and Chemical Properties Analysis

Dimethylcarbamoyl chloride is a clear, colorless, corrosive and flammable liquid with a pungent odor and a tear-penetrating effect, which decomposes rapidly in water . It has a molecular weight of 107.54 .

Mechanism of Action

The mechanism of action of dimethylcarbamoyl chloride is based on its ability to form a stable covalent bond with the target molecule. When it reacts with a molecule, it forms a covalent bond between the sulfur atom of the dimethylcarbamoyl chloride and the carbon atom of the target molecule.

Safety and Hazards

Dimethylcarbamoyl chloride is extremely destructive to the mucous membranes, upper respiratory tract, eyes, and skin . Symptoms of exposure include burning sensation, coughing, wheezing, laryngitis, shortness of breath, headache, nausea, and vomiting . It is also known to be a potential occupational carcinogen .

Properties

IUPAC Name

5-(dimethylcarbamoyl)-2-methoxybenzenesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12ClNO4S/c1-12(2)10(13)7-4-5-8(16-3)9(6-7)17(11,14)15/h4-6H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWUMUCCVUNDXQJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)C1=CC(=C(C=C1)OC)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClNO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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